
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% (5-DC-3-TFP) is a phenolic compound used in a variety of scientific research applications. It is a white solid with a melting point of 124-126°C and a boiling point of 295-299°C. 5-DC-3-TFP is a widely used chemical reagent and has a wide range of applications in the scientific community.
Aplicaciones Científicas De Investigación
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a versatile chemical reagent that has a wide range of applications in the scientific community. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of polymers. It is also used as a reagent in the preparation of various metal complexes. Additionally, 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is used in the synthesis of various organic compounds, such as nitro compounds, amines, and amides.
Mecanismo De Acción
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that is used as a catalyst in organic synthesis. It acts as a Lewis acid and forms a complex with the reactants, which leads to the formation of new bonds. The reaction is believed to proceed through a series of steps, including the formation of a phenolate anion, the formation of a transition state, and the formation of the product.
Biochemical and Physiological Effects
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a phenolic compound that has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, as well as antimicrobial and anti-cancer effects. Additionally, it has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% is a widely used chemical reagent and has a wide range of applications in the scientific community. It is relatively easy to synthesize and is relatively stable in storage. Additionally, it is a relatively non-toxic compound and has a low vapor pressure. However, it can be corrosive to some materials and can be sensitive to light and air.
Direcciones Futuras
The potential future applications of 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% are numerous. It could be used in the synthesis of new organic compounds, such as polymers and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of metal complexes and as a reagent in the preparation of various nitro compounds. Furthermore, it could be used to study its biochemical and physiological effects and to develop new therapeutic agents. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.
Métodos De Síntesis
5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a simple synthetic route. In this method, 2,5-dichlorophenol is reacted with trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide, to form 5-(2,5-Dichlorophenyl)-3-trifluoromethylphenol, 95%. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. The product is then isolated and purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
3-(2,5-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-9-1-2-12(15)11(6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPISAGQLLHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686698 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-74-7 |
Source


|
| Record name | 2',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




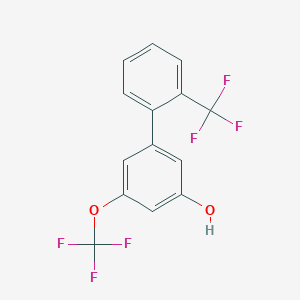
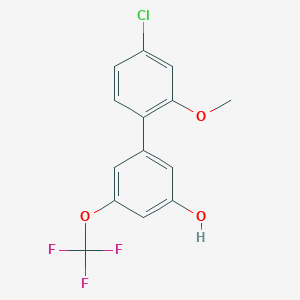
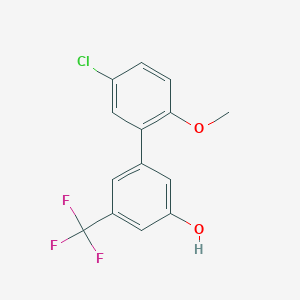
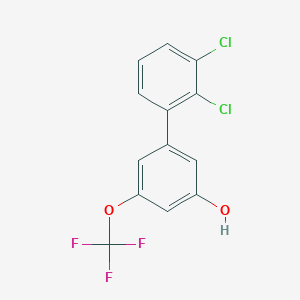



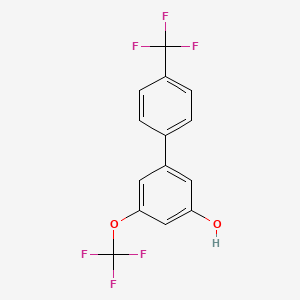
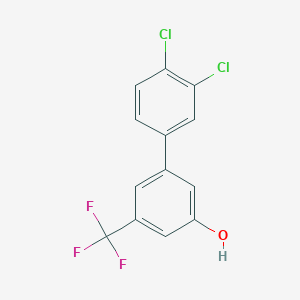
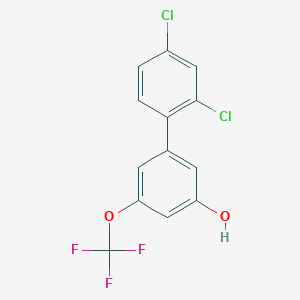
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384718.png)